Convolamine

概要

説明

Convolamine is a tropane alkaloid extracted from the plant Convolvulus plauricalis. It is known for its potent sigma-1 receptor-positive modulation, which imparts cognitive and neuroprotective properties . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.

準備方法

Synthetic Routes and Reaction Conditions: Convolamine can be synthesized through various methods, including the extraction from the aerial parts of Convolvulus plauricalis. The extraction process involves the use of solvents such as benzene and chloroform, followed by column chromatography over aluminum oxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes drying the plant material, solvent extraction, and purification through chromatographic techniques .

化学反応の分析

Types of Reactions: Convolamine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions, particularly involving alkylhalides and acid chlorides, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Alkylhalides (e.g., methyliodide, hexylbromide) and acid chlorides (e.g., benzoyl chloride) are frequently employed.

Major Products: The major products formed from these reactions include various this compound derivatives, such as N-methylthis compound, N-benzoylthis compound, and N-chloroacetylthis compound .

科学的研究の応用

Pharmacological Properties

Convolamine's primary mechanism of action involves its role as a positive modulator of the sigma-1 receptor. Unlike typical agonists or antagonists, this compound enhances the effects of other sigma-1 receptor ligands without binding directly to the receptor's active site. This unique interaction profile allows for potential therapeutic applications with reduced side effects compared to traditional treatments.

Key Biological Activities

- Neuroprotection : Research indicates that this compound exhibits significant neuroprotective effects. In zebrafish models of Wolfram syndrome, this compound restored normal motor function in genetically modified larvae, suggesting its potential for treating neurodegenerative diseases .

- Cognitive Enhancement : Studies have shown that this compound can enhance cognitive functions in animal models. It has been reported to restore learning capabilities in mice subjected to neurotoxic conditions, such as exposure to dizocilpine or amyloid-beta peptides .

- Therapeutic Potential in Neurological Disorders : this compound is being investigated for its applications in various neurological conditions, including attention deficit hyperactivity disorder (ADHD), depression, and other cognitive impairments .

Case Study 1: Wolfram Syndrome Model

In a study utilizing zebrafish as a model for Wolfram syndrome, researchers screened a library of compounds and identified this compound as a potent positive modulator of the sigma-1 receptor. The compound significantly improved motor responses in wfs1ab KO larvae without affecting wild-type controls. This restoration of mobility was achieved at low doses (~1 mg/kg), indicating its therapeutic potential with minimal side effects .

Case Study 2: Cognitive Restoration in Mice

Another study demonstrated that this compound could restore cognitive functions in mice affected by neurotoxic agents. The compound was shown to reverse learning deficits in models treated with dizocilpine and amyloid-beta, reinforcing its role as a cognitive enhancer through sigma-1 receptor modulation .

Comparative Analysis with Other Tropane Alkaloids

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Convolvulus pluricaulis | Neuroprotective, cognitive enhancement | Positive modulator of sigma-1 receptor |

| Atropine | Atropa belladonna | Anticholinergic | Widely used for various medical conditions |

| Hyoscyamine | Hyoscyamus niger | Anticholinergic | Precursor to atropine |

| Cocaine | Erythroxylum coca | Stimulant and anesthetic | Highly addictive; distinct pharmacological profile |

| Scopolamine | Scopolia carniolica | Anticholinergic | Used in motion sickness prevention |

This compound stands out among these compounds due to its specific modulation of the sigma-1 receptor and potential cognitive benefits, differentiating it from other tropane alkaloids that primarily exhibit anticholinergic effects.

作用機序

Convolamine acts as a positive modulator of the sigma-1 receptor (S1R). It does not bind directly to the S1R agonist/antagonist binding site but shifts the IC50 value of the reference agonist PRE-084 to lower values. This modulation restores cellular and behavioral deficits in models of neurodegenerative diseases . The molecular targets include the sigma-1 receptor and associated pathways involved in neuroprotection and cognitive enhancement .

類似化合物との比較

Convolvine: A desmethyl metabolite of convolamine with similar but less potent effects.

Convolidine: Another tropane alkaloid with neuroprotective properties.

Uniqueness: this compound’s unique ability to modulate the sigma-1 receptor positively distinguishes it from other similar compounds. Its potent cognitive and neuroprotective properties, along with its specific interaction with the sigma-1 receptor, make it a valuable compound for therapeutic research .

生物活性

Convolamine is a bioactive alkaloid primarily extracted from the plant Convolvulus pluricaulis, commonly known as Shankhpushpi. This compound has garnered attention for its significant neuropharmacological properties, including cognitive enhancement and neuroprotection. Recent studies have highlighted its role as a positive modulator of the sigma-1 receptor (S1R), which is implicated in various neurological functions.

Chemical Profile

This compound belongs to the tropane alkaloid class and is structurally related to other bioactive compounds found in Convolvulus species. Its chemical structure contributes to its pharmacological effects, particularly in the central nervous system (CNS).

Research indicates that this compound acts as a positive modulator of the sigma-1 receptor, enhancing cognitive functions and providing neuroprotective effects. In vivo studies have demonstrated that it can restore normal motor functions in models of neurodegeneration, such as zebrafish larvae with Wolfram syndrome mutations, without affecting healthy controls .

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

- Cognitive Enhancement : It has been shown to improve learning and memory in various animal models, including those induced with scopolamine, which mimics Alzheimer's disease symptoms .

- Neuroprotection : this compound exhibits protective effects against neurotoxicity induced by amyloid-beta peptides, which are associated with Alzheimer's disease .

- Anxiolytic and Sedative Effects : Studies have reported that extracts containing this compound exhibit anxiolytic properties comparable to standard anxiolytic drugs like diazepam .

In Vivo Studies

Several studies have evaluated the biological activity of this compound through various experimental designs:

-

Neuropharmacological Activity :

Group Dose (mg/kg) Onset of Sleep (Minutes) Normal Control 1% Tween 80 48.2 ± 5.19 Positive Control (Diazepam) 1 32.4 ± 4.98 Ethanolic Extract 500 88.8 ± 5.1*** Aqueous Extract 500 67.2 ± 6.66*** - Cognitive Function Tests :

Case Studies

A comprehensive review highlighted multiple therapeutic applications attributed to Convolvulus prostratus, including:

- Antioxidant Activity : The presence of polyphenols and flavonoids contributes to its ability to scavenge reactive oxygen species (ROS), potentially mitigating oxidative stress-related neurodegeneration .

- Anti-Inflammatory Effects : Extracts from this plant have shown significant anti-inflammatory properties, which may further enhance its neuroprotective capabilities by reducing inflammation in neural tissues .

特性

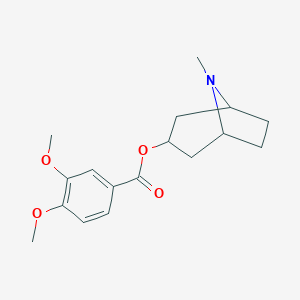

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-18-12-5-6-13(18)10-14(9-12)22-17(19)11-4-7-15(20-2)16(8-11)21-3/h4,7-8,12-14H,5-6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFPCFUCFQBXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329455 | |

| Record name | Convolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-56-1 | |

| Record name | Convolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。